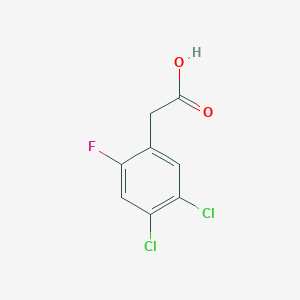

4,5-Dichloro-2-fluorophenylacetic acid

Description

Properties

IUPAC Name |

2-(4,5-dichloro-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIKQUVJUXDIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

Chlorination: Phenylacetic acid is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 5 positions of the benzene ring.

Fluorination: The dichlorinated intermediate is then treated with a fluorinating agent, such as potassium fluoride, under appropriate conditions to introduce the fluorine atom at the 2 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Large quantities of phenylacetic acid are chlorinated in industrial reactors.

Controlled Fluorination: The chlorinated product is then fluorinated using industrial-grade fluorinating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-fluorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

Substitution Products: Depending on the substituents introduced, various substituted phenylacetic acids can be formed.

Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

Reduction Products: Reduction can produce alcohols or alkanes.

Scientific Research Applications

4,5-Dichloro-2-fluorophenylacetic acid has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.

Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt biological pathways in target organisms.

Material Science: It serves as a building block in the synthesis of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-fluorophenylacetic acid depends on its application:

Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects.

Agrochemicals: The compound can interfere with essential biological processes in pests or weeds, leading to their elimination.

Molecular Targets and Pathways:

Enzymes: In pharmaceuticals, it may target enzymes involved in inflammation or microbial growth.

Receptors: It can bind to specific receptors to modulate biological responses.

Biological Pathways: In agrochemicals, it disrupts pathways critical for the survival of pests or weeds.

Comparison with Similar Compounds

Ethyl Ester Derivatives

The ethyl esters of halogenated phenylacetic acids are common derivatives used to improve solubility or stability. Key analogs include:

| Compound Name | CAS Number | Substituent Positions | Key Applications |

|---|---|---|---|

| Ethyl 2-(4,5-dichloro-2-fluorophenyl)acetate | 1805479-66-6 | Cl: 4,5; F: 2 | Intermediate in drug synthesis |

| Ethyl 2-(5-chloro-2-fluorophenyl)acetate | 1256481-71-6 | Cl: 5; F: 2 | Agrochemical precursors |

These esters exhibit high structural similarity (0.96 Tanimoto coefficient) to the parent acid, as calculated by cheminformatics tools . The absence of one chlorine atom in the 5-chloro-2-fluoro analog reduces molecular weight (MW: ~218.6 g/mol vs. ~253.5 g/mol for the dichloro derivative) and may lower toxicity while retaining reactivity in nucleophilic substitutions .

Positional Isomers

Substituent positioning significantly impacts biological activity and chemical behavior. For example:

- 2,4-Dichloro-5-fluorophenylacetic Acid (CAS: RARECHEM AL BO 0943) differs by chlorine placement at the 2- and 4-positions and fluorine at the 5-position.

- 4-Chloro-3-fluorophenylacetic Acid (a synonym listed in ) lacks the second chlorine atom, resulting in lower lipophilicity (logP ~2.1 vs. ~2.8 for the dichloro analog), which could influence membrane permeability in drug design .

Functional Group Variations

Its hydroxyl groups confer antioxidant properties and lower logP (~1.5), whereas the chloro-fluoro substituents in 4,5-dichloro-2-fluorophenylacetic acid enhance electrophilicity, making it more suitable as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

4,5-Dichloro-2-fluorophenylacetic acid (DCFPA) is a compound of significant interest in the fields of pharmacology and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H6Cl2F O2

- Molecular Weight : 221.04 g/mol

- IUPAC Name : 2-(4,5-dichloro-2-fluorophenyl)acetic acid

This compound features two chlorine atoms and one fluorine atom attached to a phenylacetic acid backbone, which influences its biological activity.

-

Plant Growth Regulation :

- DCFPA functions as a plant growth regulator by mimicking natural auxins, which are hormones that regulate plant growth. It has been shown to enhance cell elongation and division, leading to increased growth in certain plant species.

- The compound disrupts normal hormonal balances in plants, potentially acting as a herbicide by inhibiting specific growth pathways.

-

Antimicrobial Properties :

- Preliminary studies suggest that DCFPA exhibits antimicrobial activity against various bacterial and fungal strains. This property may be attributed to its ability to disrupt cellular processes in microorganisms.

-

Enzyme Inhibition :

- DCFPA has been identified as an inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Inhibition of HDACs has implications for cancer therapy, as it can lead to reactivation of tumor suppressor genes.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Plant Growth Regulator | Enhances growth by mimicking auxins; potential herbicidal effects | |

| Antimicrobial | Inhibits growth of specific bacterial and fungal strains | |

| HDAC Inhibition | Potential therapeutic applications in cancer treatment |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of DCFPA demonstrated significant inhibition against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both organisms, indicating a promising potential for clinical applications in treating infections caused by these pathogens.

Case Study: Plant Growth Regulation

In agricultural trials, DCFPA was applied to tomato plants at varying concentrations (0.1%, 0.5%, and 1%). Results showed that plants treated with 0.5% DCFPA exhibited a 30% increase in height compared to untreated controls after four weeks. This suggests that optimal concentrations can significantly enhance plant growth.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,5-Dichloro-2-fluorophenylacetic acid in academic settings?

- Methodological Answer : The synthesis typically involves halogenation and functional group manipulation. For analogous compounds, Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized benzene rings is common. For example, 4-Chloro-3-ethoxy-2-fluorophenylacetic acid is synthesized via Friedel-Crafts alkylation using chloro- and fluoro-substituted precursors under anhydrous AlCl₃ catalysis . Purification often employs recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients). Reaction optimization should include temperature control (0–25°C) and stoichiometric adjustments to minimize byproducts.

Q. How is this compound characterized for structural validation?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., fluorine-induced deshielding at ~7 ppm in aromatic regions) .

- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 209.00 for related compounds) and purity (>95%) .

- Elemental Analysis : Validates C, H, Cl, F ratios (±0.3% theoretical values).

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Advanced techniques include:

- X-ray Crystallography : Resolves bond angles and substituent orientations (e.g., used for 4-Chloro-3-ethoxy-2-fluorophenylacetic acid to confirm ethoxy placement) .

- DFT Calculations : Predicts NMR/IR spectra and compares them to experimental data to validate tautomeric forms or regioisomers.

- 2D NMR (COSY, HSQC) : Maps coupling patterns to distinguish overlapping signals in crowded aromatic regions .

Q. What experimental strategies mitigate data contradictions in reaction yields for halogenated phenylacetic acids?

- Methodological Answer : Discrepancies in yields often arise from competing side reactions (e.g., over-halogenation). Strategies include:

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Byproduct Analysis : LC-MS or GC-MS identifies undesired products (e.g., dihalogenated species), guiding reagent stoichiometry adjustments .

Q. How do environmental factors influence the stability and degradation pathways of this compound?

- Methodological Answer : Stability studies should assess:

- Photolysis : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; analyze degradation products via HPLC-MS .

- Hydrolysis : Test pH-dependent degradation (pH 3–11) at 25–50°C; quantify chloride/fluoride release via ion chromatography .

- Soil Mobility : Use OECD Guideline 106 batch experiments to measure adsorption coefficients (e.g., Kd values) in different soil types .

Q. What mechanistic insights guide the design of bioactive derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinities .

- SAR Studies : Modify substituents (e.g., replace Cl with CF₃) and correlate changes with bioactivity (IC₅₀ values) to identify critical functional groups .

- Metabolic Profiling : Use hepatic microsomes to assess oxidative stability and identify metabolically vulnerable sites (e.g., fluorophenyl ring oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.